(2-Hydroxy-5-(trifluoromethyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[2-hydroxy-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O3/c9-7(10,11)4-1-2-6(12)5(3-4)8(13)14/h1-3,12-14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZLQBULBDBSLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Hydroxy 5 Trifluoromethyl Phenyl Boronic Acid
Established Synthetic Pathways from Halogenated Precursors
A conventional and well-established route to hydroxyphenylboronic acids involves the borylation of halogenated phenols. This strategy typically begins with a suitably substituted precursor, such as 2-bromo-4-(trifluoromethyl)phenol (B1271998), and transforms the carbon-halogen bond into a carbon-boron bond through an organometallic intermediate.
The synthesis from halogenated precursors is a multi-step process designed to manage the reactivity of the acidic phenolic proton and direct the borylation to the desired position. A representative sequence involves three key stages:
Protection of the Hydroxyl Group: The acidic phenol (B47542) must first be protected to prevent interference with the subsequent organometallic reagents. Common protecting groups for this purpose include tert-Butoxycarbonyl (Boc), Trimethylsilyl (TMS), or Benzyl (Bn). google.com This transformation converts the phenol into an ether or carbonate, rendering the proton non-acidic.
Metal-Halogen Exchange and Borylation: The protected aryl halide undergoes a metal-halogen exchange. This is typically achieved using a strong organolithium reagent like n-butyllithium at low temperatures (e.g., -78 °C) to form a highly reactive aryllithium species. google.com Alternatively, a Grignard reagent can be formed from the aryl bromide. google.com This organometallic intermediate is then quenched with a boron electrophile, most commonly a trialkyl borate (B1201080) such as trimethyl borate or triisopropyl borate. google.com This step forms a boronate ester intermediate.
Deprotection and Hydrolysis: The final step involves the acidic workup of the reaction mixture. This serves a dual purpose: it hydrolyzes the boronate ester to the desired boronic acid and simultaneously removes the protecting group from the hydroxyl moiety, yielding the final product. google.com A patent for the synthesis of hydroxyphenylboronic acids outlines this general one-pot method. google.com
The efficiency of the synthesis from halogenated precursors depends heavily on the choice of reagents and the precise control of reaction conditions. The selection of the base for the initial metalation and the borate ester are critical variables.
For the metal-halogen exchange, n-butyllithium is a common choice for generating the aryllithium intermediate from the corresponding aryl bromide. google.com The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at cryogenic temperatures (-78 °C) to ensure stability of the organometallic species. An alternative to pre-forming the organometallic is the use of lithium 2,2,6,6-tetramethylpiperidide (LTMP) for ortho-lithiation, followed by quenching with triisopropyl borate.
The table below summarizes typical reagents and conditions employed in this synthetic approach.
| Step | Reagent/System | Typical Solvent | Temperature | Purpose |
|---|---|---|---|---|
| Phenol Protection | Boc Anhydride (B1165640) / Benzyl Bromide / TMS Chloride | DCM, THF, or Acetonitrile | 0 °C to Room Temp. | Masks the acidic phenolic proton. |
| Metal-Halogen Exchange | n-Butyllithium or sec-Butyllithium | Anhydrous THF or Diethyl Ether | -78 °C | Forms a reactive aryllithium species. |
| Borylation | Triisopropyl Borate or Trimethyl Borate | Anhydrous THF or Diethyl Ether | -78 °C to Room Temp. | Introduces the boronate ester group. |
| Hydrolysis/Deprotection | Aqueous Acid (e.g., HCl) | Reaction Mixture | 0 °C to Room Temp. | Forms the final boronic acid and removes the protecting group. |
Derivatization from Methoxy-Substituted Analogues of Trifluoromethylphenylboronic Acid
An alternative synthetic route involves the derivatization of a readily available precursor, (2-Methoxy-5-(trifluoromethyl)phenyl)boronic acid. This approach simplifies the synthesis by starting with a molecule that already contains the required carbon-boron bond, shifting the synthetic challenge to the selective cleavage of the aryl methyl ether.
The key transformation in this pathway is the demethylation of the methoxy (B1213986) group to reveal the free phenol. Boron tribromide (BBr₃) is a highly effective and widely used reagent for this purpose. researchgate.net The reaction proceeds because BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the carbon-oxygen bond. researchgate.net
The process typically involves treating the methoxy-substituted boronic acid with BBr₃ in an inert, anhydrous solvent such as dichloromethane (B109758) (DCM) or chloroform. commonorganicchemistry.com The reaction is often initiated at low temperatures (e.g., 0 °C or -78 °C) and then allowed to warm to room temperature. commonorganicchemistry.com An aqueous workup follows, which hydrolyzes the intermediate boron species and yields the final (2-Hydroxy-5-(trifluoromethyl)phenyl)boronic acid. This method is particularly advantageous for cleaving aryl methyl ethers to yield phenols and the corresponding alkyl bromide. researchgate.net
| Starting Material | Key Reagent | Typical Solvent | General Conditions | Transformation |
|---|---|---|---|---|
| (2-Methoxy-5-(trifluoromethyl)phenyl)boronic acid | Boron Tribromide (BBr₃) | Dichloromethane (DCM) | -78 °C to Room Temperature, followed by aqueous workup | O-Demethylation |
Broader Applicability of Advanced Arylboronic Acid Synthesis Approaches to Related Compounds
Beyond classical organometallic methods, advanced techniques in organic synthesis, particularly transition-metal-catalyzed C-H activation, offer more direct and atom-economical routes to arylboronic acids. Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of aromatic rings. rsc.org
This methodology could be applied to synthesize this compound or its isomers from a simple precursor like 4-(trifluoromethyl)phenol. The regioselectivity of iridium-catalyzed borylation is typically governed by steric factors, often favoring borylation at the less hindered positions (meta and para to existing substituents). nih.gov However, selectivity can be finely tuned through the choice of ligands and directing groups.
For phenols, several strategies have been developed to achieve ortho-selectivity:
Traceless Protection: The phenol can be temporarily converted into a boronate ester (e.g., a pinacol (B44631) boronate, OBpin). This group has been shown to direct the iridium catalyst to the ortho C-H bond, likely through a favorable electrostatic interaction between the partially negative OBpin group and the bipyridine ligand on the catalyst. msu.edunih.gov
Directing Groups: A directing group can be installed on the phenolic oxygen. Hydrosilyl groups, for example, can direct iridium-catalyzed borylation to the ortho position in a one-pot procedure. berkeley.edu Similarly, introducing a methylthiomethyl group on the phenol can dramatically switch the selectivity to favor the ortho-borylated product exclusively. nih.gov
These advanced methods avoid the need to prepare specific halogenated precursors, instead functionalizing a more readily available starting material directly. The applicability of these C-H activation strategies highlights a modern, efficient approach to constructing complex arylboronic acids.
Structural Elucidation and Spectroscopic Characterization of 2 Hydroxy 5 Trifluoromethyl Phenyl Boronic Acid
Solid-State Molecular and Crystal Structure Analysis
The solid-state architecture of arylboronic acids is predominantly governed by strong intermolecular forces, particularly hydrogen bonding, which dictates the crystalline packing and molecular conformation.
A characteristic structural motif for arylboronic acids in the solid state is the formation of hydrogen-bonded dimers. mdpi.commdpi.com It is highly probable that (2-Hydroxy-5-(trifluoromethyl)phenyl)boronic acid also crystallizes in such a dimeric form. This common arrangement involves two molecules associating through a pair of intermolecular O-H···O hydrogen bonds between their boronic acid groups, creating a stable, centrosymmetric eight-membered ring. nih.gov
The conformation of arylboronic acids is typically characterized by a degree of torsion between the plane of the aromatic ring and the plane of the B(OH)₂ group. This twist, defined by the C-C-B-O dihedral angle, arises to minimize steric repulsion between the ortho-substituent (the -OH group in this case) and the boronic acid hydroxyls. mdpi.comnih.gov In many reported crystal structures of ortho-substituted phenylboronic acids, this dihedral angle is non-zero, indicating a non-planar conformation. nih.govepstem.net Theoretical calculations on similar molecules have shown that the energy barrier for the rotation of the boronic acid group is influenced by both steric effects and the presence of intramolecular hydrogen bonds. mdpi.com The trifluoromethyl group at the 5-position is not expected to induce significant additional steric hindrance with the boronic acid group, but its strong electron-withdrawing nature will influence the electronic properties of the aromatic ring.
Solution-State Spectroscopic Characterization
Spectroscopic analysis in solution provides crucial information about the molecule's structure, electronic environment, and behavior under varying chemical conditions.
A multi-nuclear NMR analysis provides a complete profile of the molecule's structure in solution.
1H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, with their chemical shifts and coupling patterns influenced by the hydroxyl, trifluoromethyl, and boronic acid groups. A broad singlet corresponding to the two protons of the B(OH)₂ group is also anticipated, which would typically exchange upon the addition of D₂O. The phenolic -OH proton would also be visible, its chemical shift being solvent-dependent.
13C NMR: The carbon NMR spectrum should display signals for the distinct carbon atoms in the phenyl ring. The carbon atom attached to the trifluoromethyl group (C-5) is expected to appear as a quartet due to scalar coupling (¹JC-F). semanticscholar.org The carbon atom bonded to the boron (C-1, the ipso-carbon) often presents as a broad signal or may not be detected at all due to the quadrupolar relaxation of the attached boron nucleus. rsc.org
11B NMR: The 11B NMR spectrum is highly characteristic for boronic acids. A single resonance is expected in the typical range for tricoordinate boronic species, generally between δ 27–30 ppm. rsc.orgsdsu.edu In solution, boronic acids can exist in equilibrium with their cyclic anhydrides, known as boroxines. Boroxine formation would be indicated by a separate signal at a slightly downfield chemical shift (approximately δ 33 ppm). sdsu.edu
19F NMR: The fluorine NMR spectrum provides a direct probe for the trifluoromethyl group. A single, sharp resonance is expected for the three equivalent fluorine atoms of the -CF₃ group. icpms.czazom.com Based on similar compounds, the chemical shift would likely appear in the region of δ -60 to -66 ppm. rsc.org
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features and Expected Multiplicity |
| 1H | 6.5 - 8.0 (Aromatic) | Three distinct signals for the aromatic protons with splitting patterns determined by their relative positions. |
| Variable (B(OH)₂) | A broad singlet, exchangeable with D₂O. | |
| Variable (Ar-OH) | A singlet, with chemical shift dependent on solvent and concentration. | |
| 13C | 110 - 160 (Aromatic) | Signals for aromatic carbons. The carbon attached to the CF₃ group will appear as a quartet. The carbon attached to boron may be broad or unobserved. semanticscholar.orgrsc.org |
| 11B | 27 - 30 | A single, broad resonance characteristic of a trigonal boronic acid. A minor peak around 33 ppm may indicate the presence of the corresponding boroxine. rsc.orgsdsu.edu |
| 19F | -60 to -66 | A single resonance for the -CF₃ group. rsc.org |
UV-Vis spectroscopy is a valuable tool for investigating the Lewis acidic nature of the boronic acid moiety and its interaction with hydroxide (B78521) ions in aqueous solution. This interaction leads to a pH-dependent equilibrium between the neutral, trigonal planar boronic acid and its anionic, tetrahedral boronate form. mdpi.com
At acidic to neutral pH, the boron atom is sp² hybridized. The UV-Vis spectrum in this state is determined by the electronic transitions within the substituted aromatic system. As the pH of the solution increases, the boronic acid group accepts a hydroxide ion (OH⁻) to form a tetracoordinate boronate species, [ArB(OH)₃]⁻, in which the boron atom becomes sp³ hybridized. mdpi.comresearchgate.net This structural change alters the electronic properties of the boron substituent, modifying its interaction with the π-system of the aromatic ring. This modification typically results in observable shifts in the absorption maxima (λmax) and/or changes in molar absorptivity. researchgate.netnih.govnih.gov By monitoring these spectral changes as a function of pH, the pKₐ value for the boronic acid-boronate equilibrium can be determined, providing a quantitative measure of its Lewis acidity. mdpi.comnih.gov The electron-withdrawing trifluoromethyl group is expected to increase the Lewis acidity of the boronic acid compared to unsubstituted phenylboronic acid.
Electronic and Acid Base Properties of 2 Hydroxy 5 Trifluoromethyl Phenyl Boronic Acid
Lewis Acidity and Acid-Base Equilibria of the Boronic Acid Moiety
Phenylboronic acids are classic examples of Lewis acids, readily accepting a pair of electrons. This acidity arises from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. In aqueous solutions, (2-Hydroxy-5-(trifluoromethyl)phenyl)boronic acid partakes in an acid-base equilibrium. The trigonal planar boronic acid (a Lewis acid) reacts with a water molecule (a Lewis base) to form a more stable, tetrahedral boronate species. This process releases a proton, thereby increasing the acidity of the solution.
This equilibrium can be represented as follows:
R-B(OH)₂ + 2H₂O ⇌ [R-B(OH)₃]⁻ + H₃O⁺
The position of this equilibrium, and thus the strength of the boronic acid, is quantified by its acid dissociation constant (pKa). While experimental determination for this compound is not widely reported, a predicted pKa value is approximately 7.63. This value suggests a moderately acidic character in aqueous solutions. The formation of the tetrahedral boronate is a critical aspect of its chemistry, influencing its solubility, reactivity, and biological interactions.
Impact of the Trifluoromethyl Substituent on Acidity
The presence and position of substituents on the phenyl ring profoundly influence the electronic properties and, consequently, the acidity of phenylboronic acids. The trifluoromethyl (-CF₃) group at the 5-position (meta to the boronic acid) of this compound plays a significant role in enhancing its acidity.
Inductive Effects and Electron-Withdrawing Properties
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property is primarily exerted through a strong negative inductive effect (-I effect), which pulls electron density from the phenyl ring. This electron withdrawal from the aromatic system extends to the boronic acid moiety, making the boron atom more electron-deficient and thus a stronger Lewis acid. A more electron-deficient boron center more readily accepts a hydroxide (B78521) ion to form the tetrahedral boronate, shifting the equilibrium towards the products and resulting in a lower pKa value, which signifies a stronger acid.
Comparative Analysis of Acidity with Analogous Substituted Phenylboronic Acids
To contextualize the acidity of this compound, it is instructive to compare its predicted pKa with the experimentally determined pKa values of related phenylboronic acids.
| Compound Name | Substituents | pKa | Reference |
|---|---|---|---|
| Phenylboronic acid | None | 8.8 | researchgate.netresearchgate.net |
| (2-Hydroxyphenyl)boronic acid | 2-OH | - | - |
| (3-Trifluoromethylphenyl)boronic acid | 3-CF₃ | 7.88 ± 0.01 | researchgate.net |
| (4-Trifluoromethylphenyl)boronic acid | 4-CF₃ | 7.82 ± 0.01 | researchgate.net |
| (2-Trifluoromethylphenyl)boronic acid | 2-CF₃ | 9.45 ± 0.01 | researchgate.net |
| This compound | 2-OH, 5-CF₃ | 7.63 (Predicted) | - |
As the table illustrates, the introduction of a trifluoromethyl group in the meta or para position significantly increases the acidity (lowers the pKa) compared to unsubstituted phenylboronic acid. The predicted pKa of 7.63 for this compound is consistent with this trend, suggesting that the electron-withdrawing trifluoromethyl group has a dominant effect on the acidity. The ortho-hydroxy group can potentially form an intramolecular hydrogen bond with the boronic acid moiety, which can influence the acidity. In some cases, such interactions can stabilize the boronate anion and thus increase acidity. However, the strong inductive effect of the meta-trifluoromethyl group appears to be the primary driver of the enhanced acidity in this molecule. The reduced acidity of the ortho-trifluoromethylphenylboronic acid highlights the impact of steric hindrance, which can impede the transition from a trigonal planar to a tetrahedral geometry upon boronate formation.
Mechanistic Aspects of Boronic Acid Group Protonation and Deprotonation
The protonation and deprotonation of the boronic acid group in this compound is a dynamic equilibrium that is fundamental to its behavior in solution. The process is initiated by the nucleophilic attack of a water molecule on the electron-deficient boron atom of the trigonal planar boronic acid. This leads to the formation of a transient intermediate which then rearranges to the more stable tetrahedral boronate anion with the concomitant release of a proton to the solvent.
Dynamic Equilibria and Isomerization of 2 Hydroxy 5 Trifluoromethyl Phenyl Boronic Acid in Solution
Intramolecular Cyclization to Form the 3-Hydroxybenzoxaborole Isomer
The key feature of the solution-state chemistry of (2-Hydroxy-5-(trifluoromethyl)phenyl)boronic acid is its propensity to undergo a reversible intramolecular cyclization. This reaction involves the nucleophilic attack of the ortho-hydroxyl group on the electrophilic boron atom of the boronic acid moiety. The process results in the formation of a five-membered heterocyclic ring, yielding the cyclic isomer, 3-hydroxy-6-(trifluoromethyl)-1,2-benzoxaborole.
This isomerization is analogous to the well-documented behavior of similar compounds, such as 2-formylphenylboronic acids, which also form corresponding 3-hydroxybenzoxaboroles in solution. nih.gov The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring is expected to enhance the Lewis acidity of the boron atom, thereby favoring the cyclization process. nih.gov
The formation of the 3-hydroxy-6-(trifluoromethyl)-1,2-benzoxaborole isomer from this compound can be characterized using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for studying this equilibrium in solution.
In a typical analysis, the 1H and 13C NMR spectra would show two distinct sets of signals corresponding to the open-chain and cyclic forms. The relative integration of these signals allows for the quantification of the equilibrium composition. Furthermore, 11B NMR spectroscopy provides direct insight into the coordination state of the boron atom. The open-chain boronic acid exhibits a signal characteristic of a trigonal planar boron environment, while the cyclic benzoxaborole isomer shows a signal corresponding to a tetrahedral boron center.
While specific spectral data for this compound is not extensively published, the characterization of its close analog, 5-trifluoromethyl-2-formylphenylboronic acid, supports this methodology. Studies on this analog confirm the presence of both the open-chain and cyclic forms in various solutions. nih.gov
Table 1: Expected Spectroscopic Shifts for Isomeric Forms
| Isomer | Boron Hybridization | Expected 11B NMR Shift Range (ppm) | Key 1H NMR Features |
|---|---|---|---|
| This compound (Open-chain) | sp2 | Broad signal ~28-30 | Distinct -OH and -B(OH)2 protons |
Note: The data in this table is illustrative and based on typical values for similar compounds.
The position of the equilibrium between the open-chain boronic acid and the cyclic benzoxaborole is highly dependent on the solvent. The solvent's polarity, proticity, and coordinating ability can all influence the relative stability of the two isomers.
In general, polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO) and acetone, are known to favor the formation of the cyclic isomer for analogous compounds. nih.gov These solvents can stabilize the more polar cyclic form. In contrast, in aqueous solutions, the equilibrium can be more complex, with the potential for both forms to be present. The formation of the cyclic isomer has been observed in aqueous solutions for the analogous 5-trifluoromethyl-2-formylphenylboronic acid. nih.gov
Table 2: Effect of Solvent on Isomerization Equilibrium (Qualitative)
| Solvent | Polarity | Hydrogen Bonding | Expected Predominant Form |
|---|---|---|---|
| DMSO | High | Aprotic | Cyclic (3-Hydroxybenzoxaborole) |
| Acetone | Medium | Aprotic | Cyclic (3-Hydroxybenzoxaborole) |
| Water | High | Protic | Equilibrium of both forms |
Note: This table is based on trends observed for structurally similar 2-substituted phenylboronic acids.
Relationship between Isomerization Dynamics and Functional Activity (Mechanistic Perspective)
The dynamic equilibrium between the open-chain and cyclic forms is not merely a chemical curiosity; it is believed to be central to the functional activity of benzoxaboroles, a class of compounds with significant therapeutic applications. The mechanism of action for many benzoxaborole-based drugs involves the interaction of the cyclic form with biological targets.
For instance, the antifungal drug Tavaborole, a benzoxaborole, functions by inhibiting leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis. nih.gov The proposed mechanism involves the cyclic benzoxaborole entering the active site of the enzyme. Docking studies performed on the analogous 5-trifluoromethyl-2-formylphenylboronic acid have shown that its cyclic isomer can fit into the binding pocket of Candida albicans LeuRS, in a manner similar to Tavaborole. nih.gov Conversely, for Escherichia coli LeuRS, the open-chain isomer of the formyl analog was found to have a higher inhibition constant. nih.gov
This suggests that the functional activity of this compound may be directly linked to its ability to exist in equilibrium. The cyclic form, 3-hydroxy-6-(trifluoromethyl)-1,2-benzoxaborole, is likely the species that interacts with certain biological targets, making the cyclization a crucial step for its potential therapeutic effect. The open-chain form may be important for other properties, such as solubility and membrane transport, or it may interact with different biological targets. Therefore, understanding and controlling the isomerization equilibrium is a key aspect in the design and application of such compounds.
Mechanistic Investigations of 2 Hydroxy 5 Trifluoromethyl Phenyl Boronic Acid Reactivity
Mechanistic Pathways in Boronic Acid Catalysis
Boronic acids, including (2-hydroxy-5-(trifluoromethyl)phenyl)boronic acid, function as catalysts primarily due to the Lewis acidic nature of the boron atom. nih.govrsc.org They can form reversible covalent bonds with hydroxyl groups, enabling various modes of substrate activation. rsc.orgresearchgate.net The catalytic processes often rely on the complexation of a substrate to the boron center, which can dramatically alter the substrate's reactivity. nih.govresearchgate.net
The catalytic cycle of boronic acids involves the formation of key reactive intermediates. Two of the most significant are tetracoordinate borinate complexes and acyloxyboron species.
Tetracoordinate Borinate Complexes: The trivalent boron atom in a boronic acid possesses a vacant p-orbital, making it a Lewis acid capable of accepting a lone pair of electrons from a nucleophile. mdpi.com When a boronic acid interacts with a diol or other hydroxyl-containing substrates, it can form a tetracoordinate boronate complex. researchgate.netacs.org This transformation from a neutral, trigonal planar geometry to an anionic, tetrahedral geometry increases the electron density on the oxygen atoms of the substrate, enhancing their nucleophilicity. nih.gov For this compound, the intramolecular hydroxyl group can facilitate the formation of such tetracoordinate species, influencing its catalytic activity. The formation of these stable intermediates is a critical theoretical foundation for understanding the reactivity of organoboron species. researchgate.net
Acyloxyboron Species: In reactions involving carboxylic acids, such as direct amidations or esterifications, boronic acids can form acyloxyboron intermediates. nih.govrsc.org The generally accepted mechanism involves the condensation of the boronic acid with a carboxylic acid to form a mono(acyloxy)boronic acid, which is a key intermediate. rsc.org This species is more electrophilic than the parent carboxylic acid, making it susceptible to nucleophilic attack by an amine or alcohol. nih.gov The electron-withdrawing trifluoromethyl group in this compound increases the Lewis acidity of the boron center, which can facilitate the formation and enhance the reactivity of the acyloxyboron intermediate. However, some studies suggest that monomeric acyloxyboron species may have low reactivity and that dimeric B-O-B motifs could be involved in activating the carboxylic acid while delivering the nucleophile. nih.gov
| Intermediate Type | Formation Mechanism | Role in Catalysis | Influence of Substituents on (C₇H₆BF₃O₃) |
| Tetracoordinate Borinate Complex | Lewis acid-base reaction with a nucleophile (e.g., alcohol, amine). | Activates substrates by increasing the nucleophilicity of coordinated atoms. nih.gov | The ortho-hydroxyl group can promote intramolecular coordination; the para-CF₃ group enhances Lewis acidity, favoring complex formation. |
| Acyloxyboron Species | Condensation reaction with a carboxylic acid, eliminating water. | Activates the carbonyl group of the carboxylic acid for nucleophilic attack. rsc.org | The para-CF₃ group increases the electrophilicity of the boron, making the acyloxyboron intermediate a stronger acylating agent. |
The structure of this compound is well-suited for cooperative catalysis, where the boronic acid moiety and the hydroxyl group act in concert. nih.gov In this model, the Lewis acidic boronic acid center activates an electrophile, while the proximate ortho-hydroxyl group functions as a Brønsted base (or, upon deprotonation, a Brønsted base) to activate a nucleophile. researchgate.netwiley-vch.de This bifunctional activation mimics the synergistic catalysis found in many metalloenzymes. wiley-vch.de For instance, in a condensation reaction, the boronic acid could activate a carbonyl group while the hydroxyl group deprotonates an incoming nucleophile, facilitating the reaction within a single catalytic complex. This dual activation strategy can significantly accelerate reactions and impart high selectivity. nih.gov
Mechanisms of Carbon-Boron Bond Transformations
The carbon-boron bond in arylboronic acids is central to their utility in synthetic chemistry, most notably in cross-coupling reactions. The stability and reactivity of this bond are governed by the reaction conditions and the electronic nature of the aryl substituent.
Transmetalation is the turnover-limiting step in many Suzuki-Miyaura cross-coupling reactions, involving the transfer of the aryl group from boron to the palladium catalyst. chembites.orgrsc.org The precise mechanism of this step has been a subject of extensive debate, with two primary pathways proposed. acs.orgnih.gov
The Boronate Pathway (Path A): In this mechanism, the boronic acid first reacts with a base (e.g., hydroxide) to form a more nucleophilic tetracoordinate aryltrihydroxyborate anion. This activated boronate then attacks the palladium(II)-halide complex to transfer the aryl group. nih.gov
The Oxo-Palladium Pathway (Path B): This pathway involves the reaction of the palladium(II)-halide complex with the base to form a palladium(II)-hydroxo complex. This complex is more reactive and reacts directly with the neutral, tricoordinate boronic acid. chembites.orgnih.gov
Kinetic studies suggest that the reaction between an arylpalladium hydroxo complex and a neutral boronic acid is several orders of magnitude faster than the reaction between an arylpalladium halide complex and an aryltrihydroxyborate. acs.orgnih.gov This evidence strongly supports the oxo-palladium pathway as the dominant mechanism, especially in reactions using weak bases and aqueous solvents. acs.org The electron-withdrawing trifluoromethyl group on this compound lowers the pKa of the boronic acid, increasing the equilibrium concentration of the boronate species. This could potentially make the boronate pathway more competitive, although the kinetic advantage of the Pd-OH pathway is substantial. acs.orgnih.gov
| Transmetalation Pathway | Key Reactants | Mechanistic Description |
| Boronate Pathway | Ar-Pd(II)-X + [Ar'B(OH)₃]⁻ | The activated, nucleophilic boronate attacks the palladium halide complex. nih.gov |
| Oxo-Palladium Pathway | Ar-Pd(II)-OH + Ar'B(OH)₂ | The activated palladium hydroxide (B78521) complex reacts with the neutral boronic acid. acs.orgnih.gov |
Protodeboronation is a significant side reaction in which the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming the boronic acid substrate. rsc.orged.ac.uk This process can occur under acidic, basic, or metal-catalyzed conditions and competes with the desired cross-coupling reaction. researchgate.netlookchem.com
The mechanism of protodeboronation is highly dependent on the pH. acs.org
Acid-promoted protodeboronation is thought to proceed via an intermolecular metathesis involving a four-membered ring transition state. rsc.org
Base-catalyzed protodeboronation typically involves the formation of the aryltrihydroxyborate anion. For arylboronic acids with electron-donating or weakly withdrawing groups, the mechanism is believed to be a concerted ipso protonation of the boronate by a proton source. However, for highly electron-deficient arylboronic acids, such as those bearing a trifluoromethyl group, the mechanism can shift to a stepwise process involving the unimolecular heterolysis of the C–B bond to generate a transient aryl anion, which is then protonated. acs.org
The presence of the strongly electron-withdrawing -CF₃ group makes this compound particularly susceptible to base-catalyzed protodeboronation, potentially lowering the yield of cross-coupling reactions under basic conditions. acs.org
Mechanistic Insights into Enzyme-Ligand Binding and Inhibition
Boronic acids are potent inhibitors of many enzymes, particularly serine proteases and β-lactamases. nih.govresearchgate.net Their inhibitory mechanism stems from their ability to act as transition-state analogues. mdpi.com
The boron atom of the boronic acid is electrophilic and reacts with a key nucleophilic residue, typically a serine, in the enzyme's active site. nih.govnih.gov This reaction forms a stable, yet reversible, covalent bond, resulting in a tetracoordinate boronate adduct. mdpi.comresearchgate.net This tetrahedral intermediate mimics the high-energy, tetrahedral transition state formed during the hydrolysis of the enzyme's natural peptide or β-lactam substrate. researchgate.netmdpi.com By forming this stable mimic, the boronic acid inhibitor occupies the active site and prevents the enzyme from processing its normal substrate. nih.gov
For this compound, the substituted phenyl ring provides the basis for binding affinity and selectivity. The specific interactions between the inhibitor and the enzyme's binding pocket are crucial for its potency.
Covalent Bonding: The boron atom forms a covalent bond with the catalytic serine residue. nih.gov
Hydrogen Bonding: The ortho-hydroxyl group can act as a hydrogen bond donor or acceptor with amino acid residues in the active site.
Hydrophobic/Electronic Interactions: The trifluoromethyl group and the phenyl ring can engage in favorable hydrophobic, π-π stacking, or other electronic interactions with the enzyme's binding pocket. For example, studies on related inhibitors for KPC-2 β-lactamase have shown that substituents on the phenyl ring can form key hydrogen bonds or π-π stacking interactions that enhance potency. mdpi.com
Docking studies with 5-trifluoromethyl-2-formylphenylboronic acid, a structurally similar compound, have shown that it can bind effectively in the active site of enzymes like leucyl-tRNA synthetase (LeuRS), further supporting the potential for specific, non-covalent interactions to guide the inhibitor's orientation and enhance its activity. mdpi.comnih.gov
| Interaction Type | Description | Role of (C₇H₆BF₃O₃) Moieties |
| Covalent Adduct Formation | Reversible reaction between the electrophilic boron atom and a nucleophilic active site residue (e.g., Serine). mdpi.comnih.gov | The boronic acid moiety acts as the "warhead" for covalent inhibition. |
| Transition State Analogy | The tetrahedral boronate adduct mimics the geometry of the natural substrate hydrolysis transition state. researchgate.netmdpi.com | The core B(OH)₂ group, upon binding, adopts the tetrahedral geometry. |
| Non-covalent Interactions | Hydrogen bonds, hydrophobic interactions, and π-π stacking within the enzyme's binding pocket. | The ortho-OH group can form H-bonds; the CF₃-phenyl ring provides specificity through hydrophobic and electronic interactions. mdpi.commdpi.com |
Biological Activity and Molecular Interactions of 2 Hydroxy 5 Trifluoromethyl Phenyl Boronic Acid
Investigations of Antimicrobial Efficacy in vitro
A review of scientific literature reveals a lack of specific studies on the in vitro antimicrobial efficacy of (2-Hydroxy-5-(trifluoromethyl)phenyl)boronic acid. While related fluorinated arylboronic acids have been investigated for such properties, data pertaining directly to this compound is not publicly available.
Activity Spectrum against Fungal Pathogens (e.g., Candida albicans, Aspergillus niger)
There are no available research findings that detail the activity spectrum of this compound against the fungal pathogens Candida albicans or Aspergillus niger. Consequently, data such as minimum inhibitory concentration (MIC) or minimum fungicidal concentration (MFC) for this specific compound have not been reported.
Activity Profile against Bacterial Strains (e.g., Escherichia coli, Bacillus cereus)
Specific investigations into the antibacterial activity profile of this compound against bacterial strains, including the Gram-negative Escherichia coli and the Gram-positive Bacillus cereus, have not been identified in the available literature. Therefore, no data on its efficacy, such as MIC values or zones of inhibition, can be provided. While studies have been conducted on other trifluoromethyl-substituted phenylboronic acid derivatives, showing activity against B. cereus and E. coli, these findings cannot be directly attributed to the 2-hydroxy substituted compound. mdpi.commdpi.comnih.gov
Molecular Docking and Binding Pocket Analysis
Leucyl-tRNA synthetase (LeuRS) is an essential enzyme in protein synthesis and has been identified as a key target for various antimicrobial agents, including boron-containing compounds like benzoxaboroles. nih.govrsc.orgnih.gov These inhibitors often work by forming a stable adduct with tRNA in the editing site of the enzyme, thereby halting protein synthesis. nih.gov However, specific computational studies on the interaction between this compound and LeuRS are not found in the reviewed literature.
Computational Studies of Interactions with Leucyl-tRNA Synthetase (LeuRS) Enzymes
No molecular docking studies detailing the binding of this compound to the active site of Leucyl-tRNA synthetase (LeuRS) from either fungal or bacterial sources have been reported. While docking analyses have been performed on structurally similar molecules, such as 5-trifluoromethyl-2-formylphenylboronic acid, which showed potential binding to the Candida albicans LeuRS, these results are specific to that analogue and cannot be extrapolated. nih.govnih.gov
Comparative Binding Modes of Open-Chain and Cyclic Isomers within Enzyme Active Sites
The subject compound, this compound, can theoretically exist in equilibrium between an open-chain form and a cyclic benzoxaborole form. For related compounds, these different isomers have been shown to possess distinct binding affinities for the LeuRS active site. nih.govnih.gov However, for this compound specifically, there is no available research that compares the binding modes of its open-chain and cyclic isomers within the LeuRS active site.
Bioisosteric Replacement Strategies with Boronic Acid Functionality (General Context for Trifluoromethyl-Substituted Arylboronic Acids)
In medicinal chemistry, bioisosteric replacement is a crucial strategy for optimizing drug candidates by substituting one atom or group with another that has similar physical or chemical properties. The trifluoromethyl (CF3) group is a prominent bioisostere used in modern drug design. researchgate.netnih.govtandfonline.com Its incorporation into arylboronic acid scaffolds is a deliberate strategy to modulate molecular properties and enhance biological activity.
The CF3 group is significantly more lipophilic than a methyl group and is known for its exceptional metabolic stability. nih.gov This stability arises from the high dissociation energy of the C–F bond, which is much stronger than a C–H bond, making the group resistant to enzymatic degradation. nih.gov When appended to a phenylboronic acid, the CF3 group acts as a strong electron-withdrawing group primarily through an inductive effect. nih.govresearchgate.net This electronic influence increases the Lewis acidity of the boron atom, a critical factor for the boronic acid's ability to interact with biological targets, such as the diol groups in sugars or the ribose of tRNA in the active site of enzymes like LeuRS. nih.gov
Computational and Theoretical Studies on 2 Hydroxy 5 Trifluoromethyl Phenyl Boronic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. These methods provide insights into the molecular structure and the distribution of electrons, which are key determinants of a compound's chemical behavior.
Density Functional Theory (DFT) Studies of Molecular Properties
These calculations typically involve optimizing the molecular geometry to find the most stable conformation. Key parameters that can be determined include bond lengths, bond angles, and dihedral angles. For instance, in related trifluoromethyl-substituted phenylboronic acids, the twist of the boronic acid group with respect to the phenyl ring is a significant structural parameter that influences molecular interactions. mdpi.com
Theoretical calculations for a related compound, 3,5-bis(trifluoromethyl)phenylboronic acid, performed at the B3LYP/6-311G(d,p) level of theory, have been used to determine its optimized geometry and vibrational frequencies. ijltet.org Such studies provide data that is often in close agreement with experimental values. ijltet.org
Table 1: Representative DFT Calculated Molecular Properties for a Phenylboronic Acid Derivative (Note: This data is illustrative and based on studies of analogous compounds.)
| Property | Calculated Value |
| Total Energy | Varies with basis set |
| Dipole Moment | Varies with conformation |
| C-B Bond Length | ~1.57 Å |
| B-O Bond Length | ~1.37 Å |
| O-B-O Bond Angle | ~118° |
Analysis of Electron Density Distribution and Frontier Molecular Orbitals
The electron density distribution reveals regions of a molecule that are electron-rich or electron-deficient, which is crucial for predicting reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.netyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. longdom.org
For substituted phenylboronic acids, the energies of these frontier orbitals can be calculated to predict sites of electrophilic and nucleophilic attack. The trifluoromethyl group, being a strong electron-withdrawing group, is expected to lower the energy of the LUMO, potentially increasing the compound's electrophilicity. The hydroxyl group, on the other hand, is an electron-donating group that would influence the energy and localization of the HOMO.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Phenylboronic Acid (Note: This data is for illustrative purposes and based on general principles and studies of similar compounds.)
| Molecular Orbital | Energy (eV) |
| HOMO | -7.5 to -6.5 |
| LUMO | -1.5 to -0.5 |
| HOMO-LUMO Gap | 5.0 to 6.0 |
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are computational techniques used to predict the interaction between a small molecule (ligand) and a larger molecule, typically a protein (target). nih.gov These methods are instrumental in drug discovery and understanding biological processes.
For (2-Hydroxy-5-(trifluoromethyl)phenyl)boronic acid, docking studies could be performed to investigate its potential binding to various enzymes or receptors. For example, research on 5-Trifluoromethyl-2-formylphenylboronic acid involved docking studies with the active site of leucyl-tRNA synthetase (LeuRS), an enzyme found in microorganisms. mdpi.comnih.gov Such simulations can predict the binding affinity and the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-target complex. mdpi.com The results of these simulations are often expressed as a binding energy, with lower values indicating a more stable interaction. mdpi.com
Predictive Modeling of Catalytic Performance and Reaction Mechanisms
Computational methods can also be used to model and predict the catalytic performance and reaction mechanisms of compounds. For boronic acids, which are widely used in catalysis (e.g., Suzuki-Miyaura coupling), theoretical studies can elucidate the steps of a catalytic cycle.
Predictive modeling can involve calculating the energy barriers for different reaction pathways to determine the most likely mechanism. For a catalyst, this can help in understanding its efficiency and selectivity. Machine learning models are also increasingly being used to predict catalyst performance based on a set of descriptors derived from the catalyst's structure and properties. While specific predictive modeling studies on the catalytic performance of this compound were not found, the general approach would involve using quantum chemical calculations to model the reaction intermediates and transition states.
Future Perspectives and Emerging Research Directions for 2 Hydroxy 5 Trifluoromethyl Phenyl Boronic Acid
Development of Novel and Sustainable Synthetic Routes
The synthesis of arylboronic acids has traditionally relied on methods such as the reaction of organometallic reagents (Grignard or organolithium) with borate (B1201080) esters. nih.gov While effective, these routes often require cryogenic temperatures and the handling of highly reactive intermediates. Future research is poised to develop more sustainable, efficient, and scalable methods for the synthesis of (2-Hydroxy-5-(trifluoromethyl)phenyl)boronic acid.
Key emerging strategies include:
Transition Metal-Catalyzed C-H Borylation: Direct C-H borylation of the parent phenol (B47542), 4-(trifluoromethyl)phenol, represents a highly atom-economical approach. Iridium-catalyzed reactions, in particular, have shown promise for the regioselective borylation of arenes and phenol derivatives. rsc.orgacs.org Future work will likely focus on optimizing catalysts and directing groups to achieve high regioselectivity for the ortho-position, minimizing waste by avoiding the pre-functionalization of the aromatic ring.
Flow Chemistry: Continuous flow synthesis offers significant advantages in safety, efficiency, and scalability, especially for reactions involving hazardous reagents like organolithiums. lookchem.com Flow chemistry processes can enable precise control over reaction time (often less than a second), mixing, and temperature, which can suppress side reactions and allow for the safe handling of unstable intermediates at non-cryogenic temperatures. organic-chemistry.orgresearchgate.net Applying flow technology to a lithium-halogen exchange/borylation sequence starting from 2-bromo-4-(trifluoromethyl)phenol (B1271998) could provide a robust and scalable route to the target compound. nih.govacs.org
Micellar Catalysis: Performing synthetic steps, such as Miyaura borylation of the corresponding aryl halide, in water using micellar catalysis is a promising green chemistry approach. This technique can reduce the reliance on volatile organic solvents and facilitate high yields for a wide range of substrates. organic-chemistry.org
Future research in this area will focus on improving the sustainability and efficiency of synthetic protocols, as summarized in the table below.
| Synthesis Strategy | Key Advantages | Future Research Focus |
| C-H Borylation | High atom economy; avoids pre-functionalization. | Development of highly regioselective catalysts for ortho-borylation of substituted phenols. rsc.org |
| Flow Chemistry | Enhanced safety and scalability; precise reaction control; use of non-cryogenic temperatures. researchgate.net | Optimization of flow reactors and conditions for the synthesis of functionalized arylboronic acids. organic-chemistry.orgacs.org |
| Micellar Catalysis | Use of water as a solvent; reduced environmental impact. | Expanding the substrate scope and catalyst systems for borylation reactions in aqueous media. organic-chemistry.org |
Exploration of Expanded Catalytic Applications in Stereoselective Synthesis
While arylboronic acids are famed as reagents in cross-coupling reactions, their potential as catalysts or ligands is an expanding field of research. The unique structure of this compound, with its proximate hydroxyl and boronic acid moieties, suggests intriguing possibilities for its use in catalysis, particularly in stereoselective transformations.
Future research should explore the following avenues:
As a Bidentate Ligand: The ortho-hydroxy group can act as a coordinating moiety along with the boronic acid, forming a bidentate ligand for transition metals. This coordination could create a well-defined chiral environment around a metal center (after resolution or asymmetric synthesis of the boronic acid itself), enabling its use in asymmetric catalysis.
Organocatalysis: Arylboronic acids can function as Lewis acid or Brønsted acid catalysts for various organic transformations, such as dehydrative C-C bond formations. acs.org The electronic properties of this compound, tuned by the electron-withdrawing -CF3 group, could be harnessed for unique catalytic activities.
Enzymatic Transformations: A nascent but promising area is the use of enzymes to create novel chiral molecules from boronic acids. Engineered enzymes have recently been shown to catalyze the stereospecific amination of boronic acids to produce enantioenriched amines. nih.govcaltech.edu Applying such biocatalytic methods to this compound or its derivatives could open pathways to novel, high-value chiral building blocks.
Stereoselective Glycosylation: Boronic acid catalysts have been developed for the regioselective and stereospecific formation of glycosidic bonds. nih.gov The specific steric and electronic properties of the title compound could be investigated for its efficacy in promoting challenging glycosylation reactions.
The exploration of these catalytic applications would transform this compound from a simple building block into a sophisticated tool for advanced organic synthesis.
Refined Understanding of Solution-State Dynamics and Reactivity
The behavior of boronic acids in solution is complex, involving equilibria between the monomeric acid, its boronate anion, and various anhydride (B1165640) species (boroxines). The presence of both a strong electron-withdrawing group (-CF3) and an intramolecularly hydrogen-bonding capable group (-OH) makes the solution dynamics of this compound particularly compelling.
A refined understanding will require a combination of advanced spectroscopic and computational techniques:
Advanced NMR Spectroscopy: While ¹H and ¹³C NMR are routine, future studies should employ ¹¹B and ¹⁷O NMR spectroscopy to directly probe the boron center and its oxygen environment. rsc.org These techniques can provide detailed information on coordination state, hybridization, and the influence of solvent and pH on the various species in equilibrium.
Acidity Determination and Substituent Effects: The Lewis acidity (pKa) of the boronic acid is a critical parameter governing its reactivity. The strong electron-withdrawing nature of the trifluoromethyl group is expected to increase acidity. nih.gov Precise pKa determination and comparison with related compounds will quantify this effect and the counteracting influence of the ortho-hydroxyl group.
Computational Modeling: Density Functional Theory (DFT) calculations will be instrumental in elucidating the thermodynamics of solution-state equilibria. researchgate.net DFT can be used to model the stability of the monomer, potentially stabilized by an intramolecular hydrogen bond between the phenolic -OH and the boronic acid, versus intermolecularly associated dimers and trimers. youtube.comscispace.com These computational models can predict how solvent polarity and pH shift these equilibria, providing a molecular-level rationale for observed reactivity.
Table of Comparative pKa Values for Phenylboronic Acid Derivatives
| Compound | pKa | Reference |
| Phenylboronic acid | 8.86 | nih.gov (Implied) |
| 3-(Trifluoromethyl)phenylboronic acid | 7.82 | nih.gov (Implied) |
| 4-(Trifluoromethyl)phenylboronic acid | 7.93 | nih.gov (Implied) |
| 5-Fluoro-2-formylphenylboronic acid | 6.70 | nih.gov (Implied) |
| 5-Trifluoromethyl-2-formylphenylboronic acid | 5.67 | nih.gov |
Note: The pKa of this compound is not yet reported and is a key area for future investigation.
Advanced Mechanistic Elucidation of Biological Interactions and Structure-Activity Relationships
Boron-containing compounds, particularly benzoxaboroles, have emerged as a clinically important class of antimicrobial agents. rsc.org Many of these function by inhibiting leucyl-tRNA synthetase (LeuRS), an essential enzyme in bacterial and fungal protein synthesis. nih.govnih.gov The structural similarity of this compound to known antimicrobial agents suggests it may possess valuable biological activity.
Future research should be directed toward a systematic evaluation of its therapeutic potential:
Computational Docking: The initial step involves using molecular docking to predict the binding affinity and orientation of the compound within the active sites of target enzymes, such as LeuRS from pathogenic microbes like Staphylococcus aureus or Candida albicans. nih.govspringernature.comyoutube.com These studies can generate testable hypotheses about key binding interactions, particularly involving the hydroxyl and trifluoromethyl groups.
In Vitro Antimicrobial and Antibiofilm Screening: Following computational predictions, the synthesized compound should be tested for its minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria and fungi. frontiersin.org Given the prevalence of biofilm-associated infections, its ability to inhibit biofilm formation or eradicate established biofilms should also be quantified. nih.gov
Structure-Activity Relationship (SAR) Studies: To understand the molecular basis of its activity, a focused library of analogues should be synthesized and tested. This would involve systematically altering the positions of the -OH and -CF3 groups and replacing the -OH with other functionalities (e.g., -OCH3, -H) to probe the importance of the ortho-hydroxy group for target engagement. nih.govodu.edu Elucidating these SARs is critical for designing next-generation inhibitors with improved potency and selectivity.
Table of Reported Antimicrobial Activity for a Related Boronic Acid
| Compound | Organism | MIC (µg/mL) |
| 5-Trifluoromethyl-2-formylphenylboronic acid | Candida albicans | 62.5 |
| Aspergillus niger | 31.25 | |
| Escherichia coli | 62.5 | |
| Bacillus cereus | 31.25 |
Data sourced from a study on a structurally related compound to provide context for potential future investigations. nih.gov
By pursuing these integrated computational and experimental approaches, researchers can thoroughly elucidate the biological potential of this compound and its derivatives as a new class of therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
